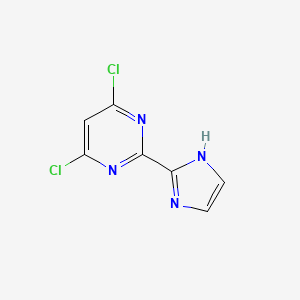

2-Imidazolyl-4,6-dichloropyrimidine

説明

2-Amino-4,6-dichloropyrimidine (CAS: 56-05-3) is a halogenated heterocyclic compound with the molecular formula C₄H₃Cl₂N₃. It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive chlorine substituents and nucleophilic amino group. The compound is synthesized via nucleophilic substitution reactions, often under solvent-free or catalyst-free conditions, by reacting 2-amino-4,6-dichloropyrimidine with amines or other nucleophiles . Key applications include its role in developing β-glucuronidase inhibitors, antiviral agents, and nitric oxide (NO) production modulators .

特性

分子式 |

C7H4Cl2N4 |

|---|---|

分子量 |

215.04 g/mol |

IUPAC名 |

4,6-dichloro-2-(1H-imidazol-2-yl)pyrimidine |

InChI |

InChI=1S/C7H4Cl2N4/c8-4-3-5(9)13-7(12-4)6-10-1-2-11-6/h1-3H,(H,10,11) |

InChIキー |

DOPUJFHAVFUDHR-UHFFFAOYSA-N |

正規SMILES |

C1=CN=C(N1)C2=NC(=CC(=N2)Cl)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with 2-Amino-4,6-dihydroxypyrimidine Derivatives

2-Amino-4,6-dihydroxypyrimidine derivatives lack chlorine substituents, rendering them less reactive in nucleophilic substitution reactions. This highlights the critical role of chlorine atoms in enhancing electrophilicity and bioactivity.

Key Data:

Comparison with 5-Substituted Derivatives

The introduction of substituents at the 5-position of 2-amino-4,6-dichloropyrimidine significantly modulates biological activity. For instance:

- 5-Fluoro substitution (B12): Exhibits the highest NO inhibition (IC₅₀ = 2 μM), surpassing reference compounds .

- 5-Alkoxy/aryloxy substitution: Influences β-glucuronidase inhibition. For example, compound 24 (4-phenoxy substitution) showed an IC₅₀ of 2.8 ± 0.10 µM, 16-fold more potent than the standard inhibitor D-saccharic acid 1,4-lactone .

Structure-Activity Relationship (SAR):

Comparison with Bisphosphonate Derivatives

2-Amino-4,6-dichloropyrimidine is a precursor for acyclic nucleoside bisphosphonates, which are synthesized via alkylation or nucleophilic substitution. These bisphosphonates exhibit antiviral properties, though their efficacy varies with the phosphonoalkoxy chain structure. Chiral bisphosphonates demonstrated enantiomer-dependent activity, underscoring the importance of stereochemistry in drug design .

Synthetic Routes:

Comparison with Pyrimidothiazine Derivatives

4,6-Dichloro-2-pyrimidyl urethane (derived from 2-amino-4,6-dichloropyrimidine) is a key intermediate in synthesizing pyrimidothiazines. These derivatives, such as compounds 37 and 38, target FtsZ, a bacterial cell division protein, showing promise as antibacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。